Morpholine-4-sulfonyl chloride
Overview
Description
Morpholine-4-sulfonyl chloride is a chemical compound with the CAS Number: 1828-66-6. It has a molecular weight of 185.63 and its IUPAC name is 4-morpholinesulfonyl chloride . It is stored at a temperature of 2-8°C in an inert atmosphere . The compound is colorless or white to yellow in its solid or liquid form .
Synthesis Analysis
Morpholines, including Morpholine-4-sulfonyl chloride, are commonly synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The InChI code for Morpholine-4-sulfonyl chloride is 1S/C4H8ClNO3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms.Chemical Reactions Analysis
Morpholine-4-sulfonyl chloride can react with sulfuryl dichloride in acetonitrile when heated to reflux and stirred for 24 hours . This reaction is performed under an inert atmosphere .Physical And Chemical Properties Analysis
Morpholine-4-sulfonyl chloride has a number of physical and chemical properties. It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.49 cm/s . It has a Log Po/w (iLOGP) of 1.66 .Scientific Research Applications
Antibiotic Modulation
Morpholine-4-sulfonyl chloride derivatives, specifically 4-(Phenylsulfonyl) morpholine, have been studied for their antibiotic activity and potential to modulate the effectiveness of other antibiotics. Research indicates these compounds can enhance the antibiotic effect of substances like amikacin against resistant strains of P. aeruginosa. These findings suggest the utility of morpholine derivatives in combating multidrug-resistant microbial strains (Oliveira et al., 2015).
Antimicrobial Synthesis
A series of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, showed potent antimicrobial activity. The structural derivatives of morpholine-4-sulfonyl chloride, particularly those with sulfonamide linkages, demonstrated substantial inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents (Janakiramudu et al., 2017).
Chemical Synthesis and Structure Analysis
Morpholine derivatives synthesized from benzenesulphonyl chlorides showed moderate antibacterial activity against specific bacterial strains. The structural elucidation of these compounds, confirmed by NMR analysis, highlights the relevance of morpholine-4-sulfonyl chloride in synthesizing chemical compounds with potential therapeutic applications (Ahmed et al., 2021).
Green Chemistry Applications
Research into eco-friendly synthesis methods for sulfonamide and sulfonate derivatives utilized morpholine derivatives, demonstrating the compound's role in developing sustainable chemical synthesis processes. These methods aim to produce high-purity derivatives under mild conditions, contributing to green chemistry initiatives (Almarhoon et al., 2019).
Safety And Hazards
properties
IUPAC Name |
morpholine-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIBCCFSAMRWIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510162 | |
Record name | Morpholine-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine-4-sulfonyl chloride | |
CAS RN |
1828-66-6 | |
Record name | Morpholine-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | morpholine-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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